1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione
Description
1-Methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione (CAS: 61352-54-3) is a benzodiazepine derivative with a molecular formula of C₁₁H₉F₃N₂O₂ and a molar mass of 258.2 g/mol . Its structure features a seven-membered diazepine ring fused to a benzene core, with a trifluoromethyl (-CF₃) group at position 7 and a methyl (-CH₃) group at position 1 (Figure 1). The trifluoromethyl substituent is a strong electron-withdrawing group, which enhances metabolic stability and influences lipophilicity compared to non-fluorinated analogs. This compound belongs to a broader class of 1,4-benzodiazepines, which are historically significant for their pharmacological activities, though its specific biological applications remain unreported in the available literature .
Properties
IUPAC Name |
1-methyl-7-(trifluoromethyl)-5H-1,5-benzodiazepine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-16-8-3-2-6(11(12,13)14)4-7(8)15-9(17)5-10(16)18/h2-4H,5H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWNEQDLOZNORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)NC2=C1C=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615358 | |
| Record name | 1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61352-54-3 | |
| Record name | 1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through the reaction of a quinazoline derivative with a primary amine such as methylamine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation.
Final Modifications:
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione typically involves multi-step organic reactions. The compound can be derived from various precursors through methods such as nucleophilic substitution and cyclization reactions. For instance, the introduction of trifluoromethyl groups can enhance the lipophilicity and bioactivity of the resultant benzodiazepines .
Central Nervous System Disorders
Benzodiazepines are primarily known for their anxiolytic, sedative, and anticonvulsant properties. Research indicates that compounds like this compound may exhibit significant activity at the GABA_A receptor sites, which are crucial in mediating inhibitory neurotransmission in the brain . This makes them potentially useful in treating conditions such as:
- Anxiety Disorders : Their anxiolytic effects could provide relief for patients suffering from generalized anxiety disorder (GAD) and panic disorders.
- Insomnia : As sedatives, these compounds may help in managing sleep disorders by enhancing sleep onset and duration.
- Epilepsy : Their anticonvulsant properties could be beneficial in controlling seizure activities.
Cancer Research
Recent studies have explored the role of benzodiazepines as PARP inhibitors in cancer therapy. The compound has shown promise in inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can sensitize cancer cells to chemotherapy and radiotherapy by preventing them from repairing DNA damage .
Case Study 1: PARP Inhibition
A study focused on synthesizing various benzodiazepine derivatives found that introducing a trifluoromethyl group significantly enhanced PARP inhibitory activity. The compound exhibited a notable inhibition rate exceeding 50%, indicating strong potential for further development as an anticancer agent .
Case Study 2: Neuropharmacology
Another research effort evaluated the binding affinity of various benzodiazepine ligands at GABA_A receptors. The findings suggested that compounds like this compound could serve as effective modulators of these receptors, with implications for treating anxiety and seizure disorders .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione involves its interaction with GABA receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . The trifluoromethyl group contributes to the compound’s lipophilicity, allowing it to cross the blood-brain barrier more effectively .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzodiazepine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of the target compound with structurally similar analogs from the literature.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The -CF₃ group in the target compound offers superior metabolic stability compared to -Cl or -NO₂ in analogs . Fluorinated groups are known to reduce oxidative degradation in vivo.
Biological Activity Trends :
- Chlorinated analogs (e.g., 7-chloro derivatives) are associated with anticonvulsant properties in related benzodiazepines .
- Nitro-substituted derivatives (e.g., 7-nitro compounds) often exhibit antimicrobial activity due to their electron-deficient aromatic systems .
- Naphthofuran-fused diazepines (as in ) demonstrate broad-spectrum antimicrobial activity, attributed to their extended conjugated systems enhancing membrane penetration.
Physicochemical Properties: The target compound’s lower molar mass (258.2 vs. 338–340 g/mol for phenyl-containing analogs) suggests better bioavailability and diffusion across biological barriers. The -CF₃ group increases lipophilicity (logP ~2.5 estimated) compared to polar -NO₂ (logP ~1.8) or moderately lipophilic -Cl (logP ~2.0) .
Discussion of Substituent Impact on Function
- Trifluoromethyl (-CF₃) vs. Chloro (-Cl) :
-CF₃ is more electronegative and bulkier than -Cl, which may alter receptor binding kinetics. For example, in anticonvulsant studies, -Cl analogs show higher GABA receptor affinity, while -CF₃ could enhance blood-brain barrier penetration . - Nitro (-NO₂) vs. Trifluoromethyl (-CF₃): -NO₂ groups increase oxidative stress in microbial cells, making them effective antimicrobial agents. In contrast, -CF₃’s stability may favor long-acting therapeutic effects .
Biological Activity
1-Methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities. This article reviews the compound's synthesis, structure-activity relationships (SAR), and its pharmacological potential based on recent research findings.
Synthesis
The synthesis of benzodiazepines, including this compound, typically involves several methods. One notable approach is the reaction of substituted aminobenzophenones with various reagents under controlled conditions. For example, continuous flow synthesis techniques have been employed to enhance yield and purity in the production of these compounds .
Structure-Activity Relationships (SAR)
Recent studies have focused on understanding how modifications to the benzodiazepine structure affect biological activity. The presence of a trifluoromethyl group at position 7 has been shown to significantly influence receptor binding affinity and overall pharmacological efficacy. Compounds with similar substitutions have exhibited varying degrees of activity against benzodiazepine receptors, which are crucial for their anxiolytic and anticonvulsant properties .
Table 1: Structure-Activity Relationships of Benzodiazepines
Biological Activity
The biological activity of this compound has been evaluated primarily through its interaction with various neurotransmitter systems. The compound demonstrates significant binding affinity for GABA_A receptors, which are integral to its anxiolytic effects.
Case Studies
Several case studies have illustrated the potential therapeutic applications of this compound:
- Anxiolytic Effects : In a study examining the anxiolytic properties of various benzodiazepines, 1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine showed promising results in reducing anxiety levels in animal models when compared to standard treatments like diazepam .
- Anticonvulsant Activity : Another investigation focused on the anticonvulsant properties of this compound revealed that it effectively reduced seizure frequency in induced models. The mechanism was attributed to enhanced GABAergic transmission .
- Cognitive Effects : Research has also explored the cognitive effects associated with this compound. It was found that while exhibiting anxiolytic properties, it did not impair cognitive functions significantly compared to other benzodiazepines .
Q & A
Q. What are the key synthetic routes for 1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione?
Methodological Answer: The synthesis typically involves multi-step protocols starting from accessible precursors. A validated route includes:
- Step 1 : Formation of the benzodiazepine core via cyclization of substituted anthranilic acid derivatives.
- Step 2 : Introduction of the trifluoromethyl group via electrophilic substitution or halogen-exchange reactions under catalytic conditions.
- Step 3 : Methylation at the N1 position using methyl halides or dimethyl sulfate in basic media.
Critical intermediates are isolated and characterized (e.g., via -NMR, IR, and HPLC) to ensure purity before proceeding .
Table 1 : Representative Synthetic Steps and Yields
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclization | POCl₃, DMF (80°C, 6h) | 65–70 | |
| 2 | Trifluoromethylation | CF₃I, CuI, DMF (120°C, 12h) | 50–55 | |
| 3 | N-Methylation | CH₃I, K₂CO₃, acetone (reflux) | 85–90 |
Q. How is structural characterization performed for this compound and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry (e.g., methyl group at N1, trifluoromethyl at C7). For example, -NMR signals for the methyl group appear as singlets at δ 3.0–3.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 343.1).
- Infrared (IR) Spectroscopy : Key peaks include C=O stretches (1680–1720 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Q. What primary biological activities have been evaluated for this compound?
Methodological Answer: Anticonvulsant activity is assessed using:
- Maximal Electroshock (MES) Test : Evaluates protection against tonic-clonic seizures (dose range: 30–100 mg/kg, i.p. in rodents).
- Subcutaneous Pentylenetetrazol (scPTZ) Test : Screens for petit mal epilepsy protection (ED₅₀ calculation required).
- Neurotoxicity Screening : Rotarod test identifies motor impairment thresholds (doses >100 mg/kg often show toxicity) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up production?
Methodological Answer:
Q. How to resolve contradictions in pharmacological data across different seizure models?
Methodological Answer:
- Model-Specific Mechanisms : MES tests voltage-gated Na⁺ channels, while scPTZ targets GABAₐ receptors. Cross-validate using molecular docking (e.g., AutoDock Vina) to assess binding affinity to both targets .
- Dose-Response Curves : Perform parallel ED₅₀ calculations for MES and scPTZ to identify selective anticonvulsant profiles .
Q. What advanced analytical methods elucidate its solid-state properties?
Methodological Answer:
- Ultrasonic Velocity Studies : Measure compressibility and intermolecular interactions in DMSO. For example, ultrasonic velocity (1550 m/s) correlates with hydrogen-bonding strength in the crystal lattice .
- X-ray Diffraction (XRD) : Resolve crystal packing and confirm the diazepine ring conformation .
Q. What regulatory considerations apply to handling this compound?
Methodological Answer:
- Controlled Substance Analogues : Structural similarity to clobazam (a Schedule IV drug) requires compliance with DEA guidelines for benzodiazepine derivatives .
- Safety Protocols : Use fume hoods for synthesis (volatile intermediates) and MSDS-guided disposal for halogenated waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
